2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Overview
Description
The compound 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a chlorinated acetamide with a trifluoromethyl group and additional chlorine substituents on the aromatic ring. While the specific compound is not directly studied in the provided papers, related chlorinated acetamides and their derivatives have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the acylation of an aromatic amine with an appropriate acyl chloride. For instance, N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifluoromethylaniline with POCl3 in acetate . Similarly, 2-chloro-N-methyl-N-phenyl-acetamide was synthesized through acetylation of N-methylaniline with chloracetyl chloride . These methods suggest that the synthesis of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide could potentially be achieved through a similar acylation reaction using the corresponding chlorinated aniline and chloroacetyl chloride.
Molecular Structure Analysis
The molecular structures of chlorinated acetamides are often characterized by X-ray crystallography, NMR spectroscopy, and IR spectroscopy. For example, the crystal structure of N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide was determined, revealing dihedral angles between the acetamide group and the substituted benzene ring . The structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were also investigated, showing a 'V' shaped conformation . These analyses provide a basis for predicting the molecular structure of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, which would likely exhibit similar geometric parameters and intramolecular interactions.
Chemical Reactions Analysis
The reactivity of chlorinated acetamides can be influenced by the presence of electron-withdrawing groups such as the trifluoromethyl group. The chemical reactions of these compounds are not extensively discussed in the provided papers, but it can be inferred that the electron-withdrawing effects would affect the reactivity of the amide group and the aromatic ring, potentially influencing reactions such as nucleophilic substitution or further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated acetamides, such as melting points, solubility, and stability, are determined by their molecular structure. For instance, the crystal packing of N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide is stabilized by hydrogen bonds and weak intermolecular interactions . The presence of halogen atoms and the trifluoromethyl group in 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide would likely result in similar stabilizing interactions, affecting its physical properties and solubility. Additionally, the optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV-vis spectrophotometry, showing solvatochromic effects . This suggests that 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide may also exhibit solvatochromism, which could be useful in applications such as sensing or molecular recognition.
Scientific Research Applications
-
Trifluoromethyl Group-Containing Drugs
- Field : Pharmaceutical Chemistry
- Application : Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . This includes potential drug molecules that incorporate CF3 .
- Methods : The synthesis of these drugs often begins with widely available materials like 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine .
- Results : These drugs have shown numerous pharmacological activities .
-
Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
- Methods : The synthesis of TFMP derivatives often involves the conversion of 2-chloro-3-(trifluoromethyl)pyridine .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFFBHOVGWZKNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367999 | |
Record name | 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
351-33-7 | |
Record name | 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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